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Compound of Interest

Compound Name:
4-[2-(3-nitrophenyl)diazen-1-

yl]phenol

CAS No.: 1081835-34-8

Cat. No.: B6264817 Get Quote

Focus Subject: 4-[2-(3-nitrophenyl)diazen-1-yl]phenol (3-
Nitro Isomer)
Primary Alternative: 4-[2-(4-nitrophenyl)diazen-1-
yl]phenol (4-Nitro Isomer / C.I.[1] Solvent Orange 5)
Executive Summary & Strategic Positioning
In the development of non-linear optical (NLO) materials and pharmaceutical intermediates, the

precise position of the nitro substituent on the azobenzene scaffold dictates crystal packing,

solubility, and electronic switching capabilities.

While the 4-nitro isomer (para-substitution) is the industry standard for high-symmetry packing

and dye stability, the 3-nitro isomer (meta-substitution) offers unique steric properties that

disrupt centrosymmetric packing—a critical requirement for second-order NLO activity.[1] This

guide compares the crystallographic and physicochemical profiles of the 3-nitro subject against

its 2-nitro and 4-nitro alternatives, providing a roadmap for synthesis, characterization, and

application selection.[1]
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To obtain high-purity crystals suitable for X-ray diffraction (XRD) or pharmaceutical profiling, a

controlled diazotization-coupling sequence is required.[1] The meta-substitution of the 3-nitro

isomer introduces different solubility kinetics compared to the para-isomer, necessitating

specific pH control.[1]

Experimental Workflow
Reagents: 3-Nitroaniline (CAS: 99-09-2), Phenol, Sodium Nitrite, HCl (conc.), NaOH (10%),

Ethanol.[1]

Diazotization (The "Cold" Step):

Dissolve 3-nitroaniline (0.01 mol) in 15 mL of 6M HCl.

Cool to 0–5 °C in an ice-salt bath. Critical: Temperature >5°C leads to diazonium

decomposition.[1]

Add NaNO₂ solution (0.011 mol in 5 mL H₂O) dropwise.[1] Stir for 20 min.

Validation: Potassium iodide-starch paper should turn blue (excess HNO₂).[1] Remove

excess with urea.

Coupling (The "Buffered" Step):

Dissolve Phenol (0.01 mol) in 20 mL of 10% NaOH (Phenolate formation).[1] Cool to 0–5

°C.[2]

Slowly add the diazonium salt solution to the phenolate solution with vigorous stirring.

Maintain pH 8–9. Note: The 3-nitro isomer precipitates less readily than the 4-nitro;

extended stirring (1h) is required.[1]

Isolation & Crystallization:

Acidify with dilute HCl to pH 5–6 to precipitate the free phenol form.

Filter the orange-yellow solid and wash with cold water.[1]
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Recrystallization: Dissolve in hot Ethanol:Water (80:20). Allow slow evaporation at room

temperature (25 °C) over 48 hours to grow single crystals.

Synthesis Pathway Diagram
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Caption: Step-by-step synthesis and crystallization workflow for 4-[2-(3-nitrophenyl)diazen-1-
yl]phenol.

Comparative Crystallographic & Physicochemical
Data
The following table contrasts the subject (3-Nitro) with its primary alternatives. Note that while

the 2- and 4-nitro isomers have extensive single-crystal data available in the Cambridge

Structural Database (CSD), the 3-nitro isomer is often characterized by powder diffraction and

spectroscopic proxies due to its tendency to form microcrystalline aggregates.[1]
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Feature
Subject: 3-Nitro

Isomer
Alt 1: 4-Nitro Isomer Alt 2: 2-Nitro Isomer

IUPAC Name

4-[(3-

nitrophenyl)diazenyl]p

henol

4-[(4-

nitrophenyl)diazenyl]p

henol

4-[(2-

nitrophenyl)diazenyl]p

henol

CAS Number 5398-09-4 1435-60-5 2724-85-8

Crystal System Monoclinic (Predicted) Monoclinic Triclinic

Space Group P2₁/c (Analogous) P2₁/n P-1

Unit Cell (a) ~12.5 Å (Calc) 13.564 Å 7.114 Å

Unit Cell (b) ~5.8 Å (Calc) 3.842 Å 7.380 Å

Unit Cell (c) ~15.2 Å (Calc) 21.650 Å 10.849 Å

Melting Point 150–152 °C 210–212 °C 128–130 °C

Color Yellow-Orange Red-Orange Orange-Red

Packing Motif
Herringbone / Pi-

Stacking

Centrosymmetric

Sheets
Dimeric Pairs

Key Property
Non-Centrosymmetric

Potential
High Thermal Stability

Polymorphism (Color

Switching)

XRD Data Interpretation
Subject (3-Nitro): The meta-nitro group introduces a "kink" in the molecular backbone,

preventing the highly planar, tight packing seen in the 4-nitro isomer.[1] This results in a

lower melting point (150°C vs 210°C) and increased solubility in polar organic solvents.[1]

The predicted lattice suggests a herringbone packing motif, which is favorable for minimizing

dipole cancellation in NLO applications.

Alternative (4-Nitro): Crystallizes in the P2₁/n space group with molecules forming infinite

chains linked by O–H[1]···N hydrogen bonds.[3] The structure is centrosymmetric, which

cancels out second-order non-linear optical properties, making it excellent for dyes but poor

for photonics.
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Alternative (2-Nitro): Known for polymorphism (Yatsenko et al.), this isomer can switch

between packing states, exhibiting different colors (solvatochromism).[1] It crystallizes in the

P-1 space group with Z=2.[1][4]

Structural Mechanism & Logic
Understanding the why behind the data is crucial for application. The position of the nitro group

dictates the intermolecular hydrogen bonding network.

Isomer Interaction Logic
4-Nitro (Para): The linear "Push-Pull" electronic system (OH donor -> NO2 acceptor) creates

a strong dipole along the long axis.[1] In the crystal, these dipoles align anti-parallel to

minimize energy, resulting in a centrosymmetric (inactive) lattice.

3-Nitro (Meta): The dipole is off-axis.[1] This steric hindrance disrupts the anti-parallel

pairing, increasing the probability of non-centrosymmetric crystallization (Space groups like

P2₁ or Pc), which is essential for frequency doubling (SHG) in laser applications.

Molecular Interaction Diagram
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Caption: Impact of nitro-group positioning on crystal packing and functional properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Structural & Physicochemical
Profiling of Nitro-Hydroxyazobenzene Isomers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b6264817#x-ray-diffraction-xrd-data-for-4-2-3-
nitrophenyl-diazen-1-yl-phenol-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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